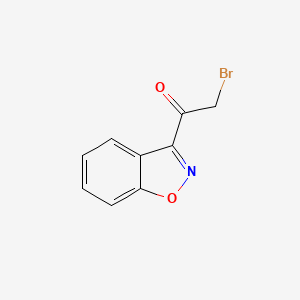![molecular formula C14H20N2O5S B13863201 4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)
4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy Tolbutamide-d9 Ethyl Ester is a labeled derivative of Tolbutamide, a sulfonylurea class compound used primarily in the treatment of type II diabetes. The compound is characterized by the presence of deuterium atoms, which makes it useful in various research applications, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of 4-Carboxy Tolbutamide-d9 Ethyl Ester involves several steps, starting with the preparation of Tolbutamide. The deuterium labeling is introduced through specific synthetic routes that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield .
Análisis De Reacciones Químicas
4-Carboxy Tolbutamide-d9 Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Carboxy Tolbutamide-d9 Ethyl Ester is widely used in scientific research due to its labeled nature. In chemistry, it serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies. In biology and medicine, it is used to study metabolic pathways and drug interactions. The compound’s deuterium labeling allows for precise tracking and quantification in various experimental setups .
Mecanismo De Acción
The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is similar to that of Tolbutamide. It acts by inhibiting potassium channels in pancreatic beta cells, leading to the release of insulin. This process involves the binding of the compound to specific receptors on the beta cells, triggering a cascade of molecular events that result in insulin secretion .
Comparación Con Compuestos Similares
4-Carboxy Tolbutamide-d9 Ethyl Ester can be compared with other labeled derivatives of Tolbutamide, such as 4-Carboxy Tolbutamide Ethyl Ester. The primary difference lies in the presence of deuterium atoms, which enhances its utility in research applications. Other similar compounds include labeled derivatives of other sulfonylureas like Chlorpropamide and Acetohexamide.
Propiedades
Fórmula molecular |
C14H20N2O5S |
|---|---|
Peso molecular |
337.44 g/mol |
Nombre IUPAC |
ethyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate |
InChI |
InChI=1S/C14H20N2O5S/c1-3-5-10-15-14(18)16-22(19,20)12-8-6-11(7-9-12)13(17)21-4-2/h6-9H,3-5,10H2,1-2H3,(H2,15,16,18)/i1D3,3D2,5D2,10D2 |
Clave InChI |
RBDNONMCGWUFBQ-KXLLRKBSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC |
SMILES canónico |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


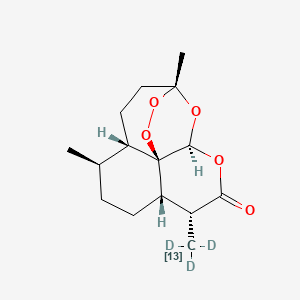
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
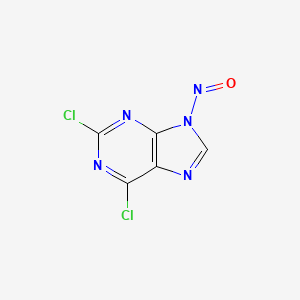
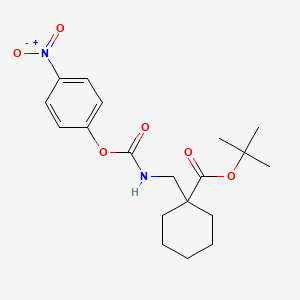

![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)

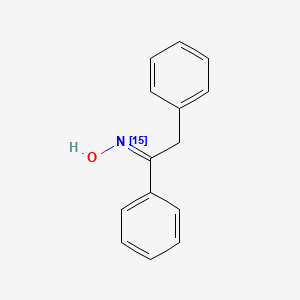
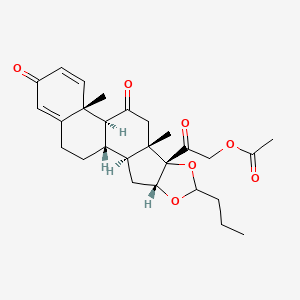
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
